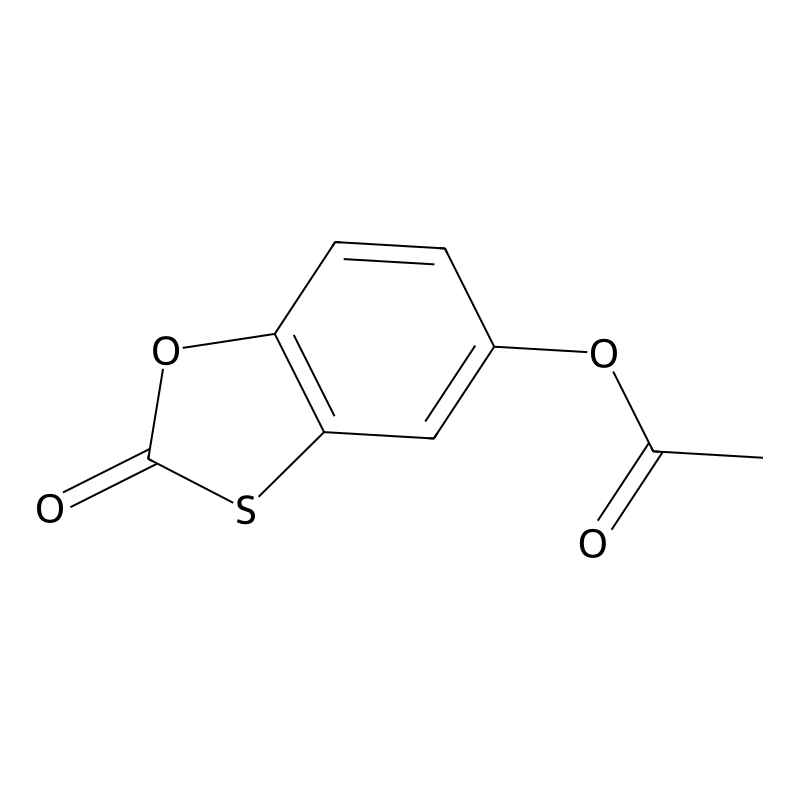

2-Oxo-1,3-benzoxathiol-5-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic synthesis

The molecule contains a benzoxathiole ring, a class of heterocyclic compounds known for their diverse biological activities. Research in organic synthesis might focus on developing new methods for synthesizing 2-Oxo-1,3-benzoxathiol-5-yl acetate or similar compounds, potentially leading to the discovery of novel drug candidates [].

Medicinal chemistry

The presence of the ketone and acetate functional groups suggests potential for the molecule to interact with biological systems. Research in medicinal chemistry could involve investigating the biological activity of 2-Oxo-1,3-benzoxathiol-5-yl acetate against various targets, such as enzymes or receptors, to identify potential therapeutic applications [].

Material science

The aromatic ring system and the presence of heteroatoms like oxygen and sulfur could give the molecule interesting electronic properties. Research in material science might explore the use of 2-Oxo-1,3-benzoxathiol-5-yl acetate in the development of new functional materials with specific properties [].

2-Oxo-1,3-benzoxathiol-5-yl acetate is an organic compound characterized by its unique structure, which includes a benzoxathiol moiety. Its molecular formula is , and it features a carbonyl group adjacent to a sulfur atom within a heterocyclic ring. The compound is notable for its potential biological activities and applications in medicinal chemistry.

- The ester bond could hydrolyze to release acetic acid, which is a mild irritant.

- The aromatic rings might pose concerns for potential carcinogenicity, although further investigation is needed.

- Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.

- Reduction: The compound can also participate in reduction reactions, where it may gain electrons or lose oxygen.

- Substitution Reactions: The presence of the acetoxy group allows for nucleophilic substitution reactions, making it reactive towards various nucleophiles .

Research indicates that derivatives of 1,3-benzoxathiol-2-one, including 2-Oxo-1,3-benzoxathiol-5-yl acetate, exhibit significant biological activities:

- Antimicrobial Properties: These compounds have been reported to possess antibacterial and antifungal activities .

- Antioxidant Activity: They also demonstrate antioxidant properties, which can help in mitigating oxidative stress in biological systems .

- Potential Pharmacological Uses: The unique structure of 2-Oxo-1,3-benzoxathiol-5-yl acetate positions it as a promising candidate for drug development in various therapeutic areas.

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl acetate can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of appropriate aromatic compounds with sulfur-containing reagents.

- Reflux Methods: Refluxing a mixture of precursors in suitable solvents can facilitate the formation of the benzoxathiol ring structure.

- Functional Group Modifications: Post-synthesis modifications can be performed to introduce the acetoxy group via acetylation reactions .

2-Oxo-1,3-benzoxathiol-5-yl acetate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it could be developed into new antimicrobial or antioxidant drugs.

- Agriculture: The compound may find use as a pesticide or fungicide given its antimicrobial properties.

- Material Science: Its unique chemical properties could also lend themselves to applications in the development of new materials.

Studies on the interactions of 2-Oxo-1,3-benzoxathiol-5-yl acetate with biological targets are crucial for understanding its pharmacodynamics:

- Enzyme Inhibition Studies: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits.

- Binding Affinity Assessments: Investigations into its binding affinity with various receptors can provide insights into its potential efficacy as a drug candidate.

Several compounds share structural similarities with 2-Oxo-1,3-benzoxathiol-5-yl acetate. Notable examples include:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Benzothiazole | Heterocyclic compound | Antimicrobial |

| 2-Hydroxybenzothiazole | Hydroxy derivative | Antioxidant |

| Benzothiazole sulfonamide | Sulfonamide derivative | Antimicrobial |

Uniqueness of 2-Oxo-1,3-benzoxathiol-5-yl Acetate

What sets 2-Oxo-1,3-benzoxathiol-5-yl acetate apart from these similar compounds is its specific combination of the benzoxathiol structure with an acetoxy group. This unique configuration may enhance its biological activity and provide distinct mechanisms of action compared to other benzothiazole derivatives. Additionally, its potential for diverse applications across pharmaceutical and agricultural sectors underscores its significance in ongoing research and development efforts.